4-Tert-butoxy-3-(cyclopropylmethyl)phenol
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Overview
Description
4-Tert-butoxy-3-(cyclopropylmethyl)phenol is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of a tert-butoxy group and a cyclopropylmethyl group attached to a phenol ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-3-(cyclopropylmethyl)phenol typically involves the reaction of 4-tert-butylphenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxy-3-(cyclopropylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols depending on the reagent used
Scientific Research Applications
4-Tert-butoxy-3-(cyclopropylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-3-(cyclopropylmethyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with enzymes and receptors, influencing their activity. The tert-butoxy and cyclopropylmethyl groups can modulate the compound’s lipophilicity and steric properties, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the cyclopropylmethyl group.
4-tert-Butoxyphenol: Similar structure but lacks the cyclopropylmethyl group.
Cyclopropylmethylphenol: Similar structure but lacks the tert-butoxy group.
Uniqueness
4-Tert-butoxy-3-(cyclopropylmethyl)phenol is unique due to the presence of both the tert-butoxy and cyclopropylmethyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)16-13-7-6-12(15)9-11(13)8-10-4-5-10/h6-7,9-10,15H,4-5,8H2,1-3H3 |
InChI Key |
HEHGLFXBPACGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)O)CC2CC2 |
Origin of Product |
United States |
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